Isocalamendiol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,4aR,8aS)-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10(2)12-7-8-14(4,16)13-6-5-11(3)9-15(12,13)17/h10,12-13,16-17H,3,5-9H2,1-2,4H3/t12-,13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNGXHRYFGQWSL-BYNSBNAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(C2C1(CC(=C)CC2)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@]([C@H]2[C@]1(CC(=C)CC2)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Isocalamendiol?

An In-Depth Technical Guide to the Chemical Structure of Isocalamendiol

Introduction

Isocalamendiol is a naturally occurring bicyclic sesquiterpenoid diol. As a member of the sesquiterpenoid class of organic compounds, it is built from three isoprene units and possesses a characteristic C15 carbon skeleton.[1] This technical guide provides a comprehensive overview of the chemical structure of Isocalamendiol, its stereochemical intricacies, and the analytical methodologies employed for its characterization. The content is tailored for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who require a detailed understanding of this compound.

First isolated from the rhizomes of the Japanese plant Acorus calamus, Isocalamendiol has also been identified in other botanical sources, such as Baccharis marginalis.[2] Its structure, featuring a decahydronaphthalene core with multiple chiral centers, presents a fascinating subject for stereochemical analysis and synthetic exploration. Understanding its precise three-dimensional architecture is fundamental to elucidating its biosynthetic pathways and exploring its potential biological activities.

Core Molecular Structure & Nomenclature

The foundational framework of Isocalamendiol is a cadinane-type sesquiterpene, which consists of two fused six-membered rings. This decahydronaphthalene core is substituted with functional groups that define its chemical identity.

Key Structural Features:

-

Molecular Formula: C₁₅H₂₆O₂[3]

-

Carbon Skeleton: A bicyclic system composed of two condensed six-membered rings in a chair conformation.

-

Functional Groups:

-

Two Hydroxyl Groups: The molecule is a diol, with one tertiary alcohol and one secondary alcohol. One hydroxyl group is in an axial position, while the other is in an equatorial position.

-

Isopropyl Group: A propan-2-yl substituent is attached to one of the rings.[4]

-

Methyl Group: A single methyl group is present.

-

Methylidene Group: An exocyclic double bond (=CH₂) is a characteristic feature.[4]

-

Based on its complex, stereodefined structure, the formal IUPAC name for Isocalamendiol is (1R,4S,4aR,8aS)-4-Isopropyl-1-methyl-6-methylenedecahydronaphthalene-1,4a-diol .[4][5]

The connectivity and arrangement of these groups are best visualized through a 2D structural representation.

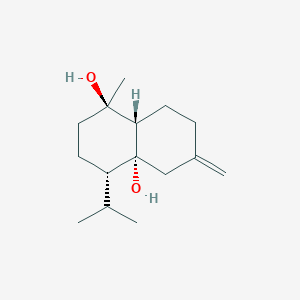

Caption: 2D Chemical Structure of Isocalamendiol.

Physicochemical and Computed Properties

A summary of key identifiers and properties is essential for database referencing and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O₂ | [3][4] |

| Average Molecular Weight | 238.37 g/mol | [1][4] |

| Monoisotopic Molecular Weight | 238.193280076 Da | [1] |

| CAS Registry Number | 25330-21-6 | [5] |

| IUPAC Name | (1R,4S,4aR,8aS)-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol | [4] |

| InChI | InChI=1S/C15H26O2/c1-10(2)12-7-8-14(4,16)13-6-5-11(3)9-15(12,13)17/h10,12-13,16-17H,3,5-9H2,1-2,4H3/t12-,13-,14+,15+/m0/s1 | [4] |

| InChIKey | AHNGXHRYFGQWSL-BYNSBNAKSA-N | [4] |

| SMILES | CC(C)[C@@H]1CC(C)O | [4] |

Structural Elucidation: A Methodological Approach

The definitive determination of Isocalamendiol's complex 3D structure relies on a combination of advanced analytical techniques. The causality behind using multiple methods is to build a self-validating dataset, where the results from one technique (e.g., MS for molecular formula) corroborate the findings of another (e.g., NMR for connectivity), with X-ray crystallography providing the ultimate, unambiguous proof of the three-dimensional arrangement.

Caption: Experimental workflow for the isolation and structural elucidation of Isocalamendiol.

Protocol 1: X-ray Crystallography

This technique provides unequivocal proof of the molecule's solid-state conformation, bond lengths, bond angles, and absolute stereochemistry. A study published in 2005 provided the crystal structure of Isocalamendiol isolated from Baccharis marginalis.[2]

Experimental Data from Crystallography: [2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P1211 (No. 4) |

| a | 10.369(2) Å |

| b | 27.528(6) Å |

| c | 10.815(2) Å |

| β | 107.98(3)° |

| Volume (V) | 2936.3 ų |

Methodology:

-

Crystal Growth: Dissolve the purified Isocalamendiol (20 g) in a suitable solvent mixture (e.g., petrol/EtOAc) and allow for slow evaporation to form single, diffraction-quality crystals.[2]

-

Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer. Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[2]

-

Structure Solution: Process the collected diffraction data to solve the phase problem. The resulting electron density map is used to build an initial molecular model.

-

Structural Refinement: Refine the atomic positions and thermal parameters against the experimental data until convergence is reached, yielding the final, highly accurate molecular structure.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the carbon-hydrogen framework and the relative stereochemistry of the molecule in solution. The spectral data for Isocalamendiol isolated from natural sources are identical to previously reported values.[2]

Methodology:

-

Sample Preparation: Accurately weigh ~5-10 mg of purified Isocalamendiol and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃, methanol-d₄) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. This experiment reveals the chemical shifts, integration (proton count), and coupling constants (J-values) which indicate neighboring protons.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum (often proton-decoupled) to identify the number of unique carbon environments.

-

2D NMR Experiments (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, helping to establish H-C-C-H connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the complete molecular structure.

-

-

Data Analysis: Integrate all NMR data to piece together the molecular fragments, confirm the carbon skeleton, and assign the relative stereochemistry of the substituents.

Conclusion

The chemical structure of Isocalamendiol (C₁₅H₂₆O₂) is that of a well-defined bicyclic sesquiterpenoid diol with a cadinane-type framework.[1][5] Its molecular architecture is characterized by two fused six-membered rings, multiple stereocenters, and key functional groups including two hydroxyls, an isopropyl group, and a methylidene moiety.[4] The definitive three-dimensional structure and absolute stereochemistry, (1R,4S,4aR,8aS), have been unambiguously established through single-crystal X-ray diffraction, supported by a comprehensive suite of spectroscopic techniques such as NMR and mass spectrometry.[4] This detailed structural knowledge forms the essential foundation for further research into its synthesis, biosynthesis, and potential applications in drug discovery and development.

References

-

Ruiz-León, D., Rivera, P., et al. (2005). Crystal structure of isocalamendiol, C15H26O2 from Baccharis marginalis. Zeitschrift für Kristallographie - New Crystal Structures, 220(3), 355-357. Available at: [Link]

-

FooDB. (n.d.). Compound: Isocalamendiol (FDB015339). Food Database. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Isocalamenediol. NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Isocalamendiol. NIST Chemistry WebBook. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Isocalamendiol. PubChem Compound Database. Available at: [Link]

-

ResearchGate. (2014). Crystal structure of isocalamendiol, C15H26O2, from Baccharis marginalis. Available at: [Link]

Sources

An In-depth Technical Guide to Isocalamendiol: Discovery, Natural Provenance, and Scientific Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isocalamendiol, a bicyclic sesquiterpene diol with the molecular formula C15H26O2, represents a noteworthy natural product first identified in the mid-20th century. This guide provides a comprehensive technical overview of its journey from initial discovery to its characterization from various botanical sources. We delve into the seminal studies that led to its structural elucidation, detail its known natural origins, and present validated, step-by-step protocols for its extraction, isolation, and purification. By synthesizing spectroscopic and crystallographic data, this document serves as an authoritative resource for researchers investigating sesquiterpenoids and professionals engaged in natural product-based drug discovery.

The Trajectory of Discovery and Structural Elucidation

The scientific chronicle of isocalamendiol began with its initial discovery from the rhizomes of the Japanese plant Acorus calamus, commonly known as "Shyobu".[1] This discovery laid the groundwork for its later identification in other plant genera, significantly broadening the understanding of its distribution in nature.

A pivotal moment in the characterization of isocalamendiol was its subsequent isolation from the aerial parts of Baccharis marginalis, a shrub native to South America.[1] This later research not only confirmed its presence in a different plant family but also culminated in the definitive elucidation of its three-dimensional structure through single-crystal X-ray diffraction analysis. This provided incontrovertible proof of its molecular architecture and stereochemistry.

The structural determination relied on a synergistic combination of analytical techniques, a standard practice in modern natural product chemistry.[2][3] Initial analysis using spectroscopic methods provided the foundational data:

-

Mass Spectrometry (MS): Confirmed the molecular weight of 238.36 g/mol , consistent with the molecular formula C15H26O2.[4]

-

Infrared (IR) Spectroscopy: Indicated the presence of hydroxyl (-OH) functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments were crucial in mapping the carbon skeleton and the relative positions of protons and carbons, revealing the bicyclic nature of the molecule and the location of the two hydroxyl groups and other substituents.[1]

The final and most definitive evidence came from X-ray crystallography, which provided the precise spatial arrangement of every atom in the molecule, confirming the chair configuration of its two condensed six-membered rings and the axial and equatorial positions of its hydroxy substituents.

Key Physicochemical and Structural Data

The fundamental properties of isocalamendiol are summarized below for reference.

| Property | Value | Source |

| Molecular Formula | C15H26O2 | [4][5] |

| Molecular Weight | 238.37 g/mol | [5] |

| IUPAC Name | (1R,4S,4aR,8aS)-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol | [5] |

| CAS Number | 25330-21-6 | [5] |

Crystallographic Data from Baccharis marginalis Isolate

The X-ray analysis yielded a wealth of structural information, solidifying our understanding of this sesquiterpenoid.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P1211 (No. 4) |

| a | 10.369(2) Å |

| b | 27.528(6) Å |

| c | 10.815(2) Å |

| β | 107.98(3)° |

| Volume (V) | 2936.3 ų |

| Z | 8 |

| Data sourced from Ruiz-León et al. (2005).[1] |

Natural Sources of Isocalamendiol

Isocalamendiol has been identified in a select number of plant species, suggesting a specific and regulated biosynthetic pathway. The primary sources documented in scientific literature are from two distinct plant families, highlighting its unique distribution.

| Plant Species | Family | Plant Part | Geographical Region |

| Acorus calamus (Sweet Flag) | Acoraceae | Rhizomes | Asia (Specifically Japan) |

| Baccharis marginalis | Asteraceae | Aerial Parts | South America (Pre-Andean regions) |

| Data compiled from multiple sources.[1][5] |

The occurrence in both a monocot (Acorus) and a eudicot (Baccharis) is of chemotaxonomic interest and suggests either a convergent evolution of the biosynthetic pathway or a more ancient, conserved origin.

Experimental Protocols: Extraction and Isolation

The successful isolation of isocalamendiol is contingent upon a systematic and well-executed extraction and purification workflow. The following protocol is a synthesis of established methods reported in the literature, designed to be a self-validating system for achieving high purity.[6]

Workflow Overview

The process begins with the extraction of total secondary metabolites from the prepared plant material into an organic solvent, followed by a multi-step chromatographic purification to isolate the target compound.

Detailed Step-by-Step Methodology

Rationale: This protocol employs a conventional solvent extraction followed by silica gel chromatography. The choice of dichloromethane is based on its effectiveness in extracting moderately polar sesquiterpenoids. Flash chromatography is selected for its efficiency in separating compounds from a complex crude extract based on polarity.[7]

Materials and Equipment:

-

Dried and ground plant material (e.g., aerial parts of Baccharis marginalis)

-

Dichloromethane (CH2Cl2), analytical grade

-

Petroleum ether (Petrol), analytical grade

-

Ethyl acetate (EtOAc), analytical grade

-

Large extraction vessel

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

-

Flash chromatography system (column, pump, fraction collector)

-

Silica gel (for flash chromatography, e.g., 230-400 mesh)

-

Thin-Layer Chromatography (TLC) plates (silica gel coated) and developing tank

-

UV lamp and/or chemical stain (e.g., vanillin-sulfuric acid) for TLC visualization

Protocol:

-

Preparation of Plant Material:

-

Ensure the plant material is thoroughly dried to prevent water from interfering with the extraction.

-

Grind the material into a coarse powder to increase the surface area for solvent penetration. A 12 kg starting mass of fresh plant material has been successfully used.

-

-

Solvent Extraction:

-

Submerge the plant powder in dichloromethane (CH2Cl2) in a large vessel. A plant-to-solvent ratio should be sufficient to create a fully saturated slurry.

-

Agitate the mixture at room temperature for a minimum of 2 hours. Longer extraction times can be explored but risk extracting more undesirable, highly polar compounds.

-

Filter the mixture to separate the solvent (containing the dissolved metabolites) from the solid plant debris.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator. This removes the dichloromethane, yielding a dark, viscous crude extract.

-

-

Flash Chromatography (Purification):

-

Column Packing: Prepare a silica gel column using a slurry method with petroleum ether or the initial mobile phase.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel, allow the solvent to evaporate completely, and carefully load the resulting dry powder onto the top of the packed column. This "dry loading" technique typically results in better separation.

-

Elution: Begin elution with a non-polar solvent system, such as 100% petroleum ether. Gradually increase the polarity by adding ethyl acetate (EtOAc) in a stepwise gradient. A typical gradient might be:

-

100% Petrol

-

98:2 Petrol:EtOAc

-

95:5 Petrol:EtOAc

-

90:10 Petrol:EtOAc

-

80:20 Petrol:EtOAc

-

70:30 Petrol:EtOAc

-

-

Causality: The non-polar solvents will first elute non-polar compounds (e.g., hydrocarbons, waxes). As polarity increases with the addition of EtOAc, more polar compounds like terpenoids will begin to elute. Isocalamendiol, being a diol, is moderately polar and is expected to elute in fractions with a significant percentage of EtOAc (e.g., 20-30% range).

-

-

Fraction Analysis and Final Isolation:

-

Collect fractions of a consistent volume throughout the elution process.

-

Monitor the composition of the fractions using TLC. Spot each fraction on a TLC plate, develop it in an appropriate solvent system (e.g., 7:3 Petrol:EtOAc), and visualize the spots.

-

Combine the fractions that show a prominent spot corresponding to pure isocalamendiol.

-

Evaporate the solvent from the combined pure fractions to yield isocalamendiol as a white powder. A yield of 20 g from a 12 kg starting material has been reported.

-

Overview of Biosynthesis

While the specific enzymatic steps converting the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), into isocalamendiol have not been fully elucidated, the general pathway is well understood. Sesquiterpenoids are derived from the isoprenoid pathway. In plants, this involves two potential routes to the basic five-carbon building blocks (IPP and DMAPP): the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. These building blocks are assembled into the 15-carbon FPP, which then undergoes complex cyclization and oxidation reactions catalyzed by terpene synthases and cytochrome P450 monooxygenases to generate the vast diversity of sesquiterpenoid structures, including isocalamendiol.

Potential Biological Activity and Future Directions

While isocalamendiol itself has not been extensively studied for its pharmacological properties, natural products from its source genera are known for their bioactivities.[8][9] Extracts of Acorus calamus and various Baccharis species have demonstrated a range of effects, including anti-inflammatory, antimicrobial, and neuroprotective properties.[10][11] These activities are often attributed to their rich content of terpenoids and other secondary metabolites.

The availability of a pure standard of isocalamendiol, obtainable through the protocols described herein, opens the door for systematic investigation into its biological potential. Future research should focus on:

-

Pharmacological Screening: Evaluating isocalamendiol in a broad range of bioassays, particularly for anti-inflammatory, anticancer, and antimicrobial activities.[12]

-

Biosynthetic Pathway Elucidation: Using transcriptomics and genomics on source plants to identify the specific terpene synthases and P450 enzymes responsible for its formation.

-

Expanding Source Identification: Screening other species within the Acorus and Baccharis genera, as well as other medicinal plants, to identify new potential sources of this compound.[13]

This foundational knowledge of its discovery, sources, and isolation provides the critical starting point for unlocking the full scientific and therapeutic potential of isocalamendiol.

References

-

Ruiz-León, D., Rivera, P., et al. (2005). Crystal structure of isocalamendiol, C15H26O2 from Baccharis marginalis. Zeitschrift für Kristallographie - New Crystal Structures, 220(3), 355-357. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12302240, Isocalamendiol. Retrieved from [Link]

-

De Gruyter. (2005). Crystal structure of isocalamendiol, C15H26O2, from Baccharis marginalis. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

National Institute of Standards and Technology (n.d.). Isocalamendiol. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 91747826, Isocalamenediol. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 535379, Dehydroxy-isocalamendiol. Retrieved from [Link]

-

El-Hawary, S. S., et al. (2022). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. RSC Advances, 12(54), 35195-35232. [Link]

-

Tesso, H. (2005). Isolation and Structure Elucidation of Natural Products from Plants. [Link]

-

Rico-García, E., et al. (2022). Sustainable Extraction Techniques for Obtaining Antioxidant and Anti-Inflammatory Compounds from the Lamiaceae and Asteraceae Species. Molecules, 27(19), 6667. [Link]

-

University of Hawaii at Manoa. (2020). Isolation, structure elucidation and analytical methodologies for natural products. [Link]

-

Heinrich Heine University Düsseldorf. (2007). Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Indonesian Marine Sponges. [Link]

-

Alara, O. R., et al. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Plant Science, 12, 621162. [Link]

-

Tijjani, H., et al. (2022). An overview of Natural Medicinal Plant Extraction, Isolation and Characterization Methods in Improvement of Medicinal Research. International Journal of Science and Research, 11(6), 101-112. [Link]

-

García-Caballero, M., et al. (2022). Mediterranean Shrub Species as a Source of Biomolecules against Neurodegenerative Diseases. Antioxidants, 11(2), 425. [Link]

-

Xiao, Z-Y., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current medicinal science, 40(1), 1-27. [Link]

-

Ohtaka, K., et al. (2024). Isolation, structural elucidation, and biological activity of a novel isocoumarin from the dark septate endophytic fungus Phialocephala fortinii. Zeitschrift für Naturforschung C, 79(3-4), 89-92. [Link]

- Google Patents. (2023).

-

Ginter, M., et al. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. International Journal of Molecular Sciences, 25(11), 5991. [Link]

-

Carroll, A. R., et al. (2021). A Historical Overview of Natural Products in Drug Discovery. Metabolites, 11(12), 875. [Link]

-

Li, H., et al. (2022). Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. Molecules, 27(15), 4991. [Link]

-

ResearchGate. (2022). (PDF) Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]

-

Seca, A. M. L., & Moujir, L. (Eds.). (2020). Biological Activity and Applications of Natural Compounds. MDPI. [Link]

-

Bahramsoltani, R., et al. (2022). Phytochemical Classification of Medicinal Plants Used in the Treatment of Kidney Disease Based on Traditional Persian Medicine. Journal of evidence-based complementary & alternative medicine, 27, 21565872221111956. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 4. Isocalamendiol [webbook.nist.gov]

- 5. Isocalamendiol | C15H26O2 | CID 12302240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijsdr.org [ijsdr.org]

- 8. mdpi-res.com [mdpi-res.com]

- 9. discover.library.noaa.gov [discover.library.noaa.gov]

- 10. mdpi.com [mdpi.com]

- 11. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phytochemical Classification of Medicinal Plants Used in the Treatment of Kidney Disease Based on Traditional Persian Medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Isocalamendiol in Acorus calamus

Executive Summary

Isocalamendiol, a cadinane-type sesquiterpenoid found in the medicinal plant Acorus calamus (Sweet Flag), has garnered interest for its potential therapeutic properties.[1][2] Understanding its biosynthesis is critical for metabolic engineering, synthetic biology applications, and ensuring the quality of plant-derived products. This guide provides a comprehensive overview of the proposed biosynthetic pathway of isocalamendiol, grounded in the fundamental principles of terpenoid biosynthesis. It details the enzymatic steps from central metabolism to the final hydroxylated product, outlines robust experimental protocols for pathway elucidation and validation, and presents the necessary tools for researchers, scientists, and drug development professionals to investigate this pathway. While the complete enzymatic sequence in A. calamus has not been fully elucidated, this document synthesizes current knowledge to present a scientifically plausible pathway and a clear roadmap for its experimental confirmation.

Chapter 1: Introduction to Acorus calamus and Isocalamendiol

Botanical and Pharmacological Significance of Acorus calamus

Acorus calamus is a perennial wetland plant traditionally used in Ayurvedic and other medicinal systems to treat a wide range of ailments, including neurological, digestive, and respiratory disorders.[1] The rhizomes are particularly rich in bioactive secondary metabolites, such as phenylpropanoids (e.g., β-asarone) and a diverse array of sesquiterpenoids.[3][4][5][6] These compounds are responsible for the plant's characteristic aroma and its pharmacological activities, which include neuroprotective, anti-inflammatory, and antimicrobial effects.[3][6]

Isocalamendiol: A Sesquiterpenoid of Therapeutic Interest

Isocalamendiol (C₁₅H₂₆O₂) is a bicyclic sesquiterpenoid diol, a class of natural products known for their structural complexity and biological activities.[7][8] It is one of several related sesquiterpenes found in A. calamus rhizomes, including acorenone and calamendiol.[1][2] The study of isocalamendiol and its derivatives is driven by the need to identify new therapeutic agents and to understand the chemical ecology of A. calamus.

Overview of Sesquiterpenoid Biosynthesis in Plants

Plant terpenoids are a large and diverse class of natural products synthesized from five-carbon (C5) isoprene units.[9] Sesquiterpenoids (C15) are derived from three such units. Their biosynthesis follows a conserved framework:

-

Precursor Synthesis: The C5 building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are produced via the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.[10]

-

Chain Elongation: IPP and DMAPP are condensed to form geranyl diphosphate (GPP, C10) and subsequently farnesyl diphosphate (FPP, C15).[11]

-

Cyclization: Terpene synthases (TPSs) catalyze the conversion of the linear FPP into a vast array of cyclic and acyclic hydrocarbon scaffolds. This is the key step generating structural diversity.[9][12]

-

Tailoring/Decoration: The initial hydrocarbon scaffold is further modified by tailoring enzymes, most notably cytochrome P450 monooxygenases (CYPs), which introduce functional groups like hydroxyls, ketones, or epoxides, leading to the final active molecule.[13][14]

Chapter 2: The Proposed Isocalamendiol Biosynthetic Pathway

The biosynthesis of isocalamendiol in A. calamus is hypothesized to follow the canonical sesquiterpenoid pathway. It begins with the universal C15 precursor, farnesyl diphosphate (FPP), and proceeds through a critical cyclization step followed by stereo- and regiospecific hydroxylations.

The Genesis of Farnesyl Pyrophosphate (FPP)

As sesquiterpenoid biosynthesis is primarily a cytosolic process, the FPP precursor for isocalamendiol is likely derived from the MVA pathway. This pathway converts acetyl-CoA into IPP and DMAPP, which are then assembled into FPP by FPP synthase.

The Key Cyclization Step: FPP to a Germacrene D Intermediate

The crucial diversification step is the cyclization of FPP. Based on the cadinane skeleton of isocalamendiol, a plausible intermediate is a germacrene-type olefin. Specifically, Germacrene D is a common precursor for many cadinane sesquiterpenoids.[15][16] This reaction would be catalyzed by a Germacrene D Synthase (GDS) , a type of sesquiterpene synthase.[17] The enzyme facilitates the ionization of FPP to a farnesyl cation, which then undergoes a series of cyclizations and rearrangements to form the final germacrene D product.[16][17]

Post-Cyclization Modifications: The Hydroxylation Cascade

Following its formation, the germacrene D hydrocarbon scaffold must undergo at least two hydroxylation reactions to yield isocalamendiol. These oxidative modifications are typically catalyzed by cytochrome P450 monooxygenases (CYPs) .[13][14] CYPs are a vast superfamily of enzymes known for their ability to introduce oxygen into a wide range of substrates with high regio- and stereospecificity.[13][18]

The proposed pathway involves two sequential hydroxylations:

-

First Hydroxylation: A specific CYP hydroxylates germacrene D at one position, forming a hydroxylated intermediate.

-

Second Hydroxylation: A second CYP (or possibly the same one) adds another hydroxyl group at a different, specific position, yielding the final isocalamendiol molecule.

The precise identity and order of these hydroxylating enzymes in A. calamus remain to be experimentally determined.

Chapter 3: Experimental Validation and Research Protocols

Elucidating the proposed pathway requires a multi-step experimental approach, combining bioinformatics, molecular biology, and analytical chemistry. This workflow provides a robust framework for identifying and characterizing the candidate genes and enzymes involved.

Protocol 1: Identification and Cloning of Candidate Genes

Causality: The first step is to identify the genes encoding the enzymes of interest. Since rhizomes are the primary site of isocalamendiol accumulation, their transcriptome should be enriched with the relevant gene transcripts.[1][2] RNA-Seq provides a comprehensive snapshot of gene expression, allowing for the identification of candidate terpene synthase (TPS) and cytochrome P450 (CYP) genes through homology-based searches.[9][10]

Methodology:

-

Tissue Collection: Harvest fresh, healthy rhizomes from A. calamus. Immediately flash-freeze in liquid nitrogen and store at -80°C.

-

RNA Extraction: Pulverize the frozen tissue and extract total RNA using a plant-specific RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

-

Transcriptome Sequencing: Prepare an mRNA library and perform high-throughput sequencing (e.g., Illumina platform).

-

Bioinformatic Analysis:

-

Assemble the raw reads into a de novo transcriptome.

-

Annotate the transcripts using BLAST searches against public databases (e.g., NCBI).

-

Identify putative TPS genes by searching for conserved domains (e.g., DDxxD motif).[17]

-

Identify putative CYP genes, particularly those belonging to families known for sesquiterpenoid modification.

-

-

Gene Cloning: Design gene-specific primers based on the candidate transcript sequences. Amplify the full-length open reading frames (ORFs) from rhizome cDNA using high-fidelity PCR and clone them into an appropriate expression vector.

Protocol 2: Heterologous Expression and Functional Characterization

Causality: To confirm the function of a candidate gene, it must be expressed in a host organism that does not produce interfering compounds.[19][20] E. coli or Saccharomyces cerevisiae (yeast) are commonly used systems.[19][21] The expressed protein is then tested for its ability to convert the hypothesized substrate into the expected product.

Methodology for Germacrene D Synthase (GDS) Characterization:

-

Expression: Transform E. coli with the vector containing the candidate GDS gene. Induce protein expression (e.g., with IPTG).

-

Protein Extraction: Lyse the bacterial cells and prepare a crude protein extract or perform purification of the His-tagged protein.

-

Enzyme Assay:

-

Incubate the protein extract with the substrate, farnesyl diphosphate (FPP), in a suitable assay buffer containing a divalent cation (e.g., Mg²⁺).

-

Overlay the aqueous reaction with a layer of an organic solvent (e.g., hexane or pentane) to trap the volatile terpene product.

-

-

Product Analysis:

Methodology for Cytochrome P450 (CYP) Characterization:

-

Expression: Yeast is often a better host for plant CYPs as it is a eukaryote and possesses the necessary membrane structures and redox partners (cytochrome P450 reductases, CPRs).[24][25] Co-express the candidate CYP gene with a plant CPR in yeast.

-

Enzyme Assay: Prepare microsomes from the yeast culture. Incubate the microsomes with the putative substrate (e.g., germacrene D) and the necessary cofactor, NADPH.

-

Product Analysis: Extract the reaction products with an organic solvent (e.g., ethyl acetate) and analyze by GC-MS to identify hydroxylated products. Further structural confirmation may require purification and NMR analysis.

Data Presentation

Quantitative data from enzyme assays and metabolite analyses should be summarized for clarity.

Table 1: Kinetic Parameters of Characterized Enzymes (Hypothetical Data)

| Enzyme | Substrate | Product(s) | Kₘ (µM) | k꜀ₐₜ (s⁻¹) |

|---|---|---|---|---|

| AcGDS | FPP | Germacrene D | 5.2 ± 0.8 | 0.15 ± 0.02 |

| AcCYP1 | Germacrene D | Dehydroxy-isocalamendiol | 12.5 ± 2.1 | 0.05 ± 0.01 |

| AcCYP2 | Dehydroxy-isocalamendiol | Isocalamendiol | 8.9 ± 1.5 | 0.09 ± 0.01 |

Table 2: Metabolite Profile from N. benthamiana Co-expression (Hypothetical Data)

| Expressed Genes | Detected Sesquiterpenoids | Relative Abundance |

|---|---|---|

| Empty Vector (Control) | None Detected | - |

| AcGDS | Germacrene D | +++ |

| AcGDS + AcCYP1 | Germacrene D, Dehydroxy-isocalamendiol | +, ++ |

| AcGDS + AcCYP1 + AcCYP2 | Germacrene D, Dehydroxy-isocalamendiol, Isocalamendiol | +, +, +++ |

Chapter 4: Challenges, Future Directions, and Applications

Current Gaps: The primary challenge is the lack of published, functionally characterized genes for the isocalamendiol pathway in A. calamus. The specific GDS and CYP enzymes are currently hypothetical. Furthermore, the regulation of this pathway, including the role of specific transcription factors, is unknown.

Future Directions:

-

Genome and Transcriptome Mining: With advancements in sequencing, a high-quality genome sequence of A. calamus would greatly facilitate gene discovery.

-

Protein Structure-Function Studies: Crystallizing the key enzymes will provide insights into their catalytic mechanisms and substrate specificity, enabling protein engineering.[26]

-

Metabolic Engineering: Once the pathway genes are identified, they can be transferred to microbial hosts like S. cerevisiae or plants like Nicotiana benthamiana to establish a sustainable, heterologous production platform for isocalamendiol and related compounds.[16][24][27] This approach bypasses the need for agricultural cultivation of A. calamus and allows for the production of high-purity compounds.

References

-

Chen, F., Tholl, D., Bohlmann, J., & Pichersky, E. (2011). The family of terpene synthases in plants: a mid-size family of genes for specialized metabolism that is highly diversified throughout the kingdom. The Plant Journal, 66(1), 212-229. Available at: [Link]

-

Zhou, F., & Pichersky, E. (2020). The complete functional characterisation of the terpene synthase family in tomato. New Phytologist, 226(3), 831-847. Available at: [Link]

-

Chen, F., Kou, M., & Pichersky, E. (2014). Identification, Functional Characterization, and Evolution of Terpene Synthases from a Basal Dicot. Plant Physiology, 165(4), 1594-1607. Available at: [Link]

-

Li, S., et al. (2022). Functional characterization of terpene synthases SmTPS1 involved in floral scent formation in Salvia miltiorrhiza. Frontiers in Plant Science, 13, 989391. Available at: [Link]

-

Li, Y., et al. (2024). Functional Characterization of Terpene Synthases from Masson Pine (Pinus massoniana) under Feeding of Monochamus alternatus Adults. International Journal of Molecular Sciences, 25(3), 1585. Available at: [Link]

-

Dong, W., et al. (2017). New Acorane-Type Sesquiterpene from Acorus calamus L. Molecules, 22(4), 531. Available at: [Link]

-

Hao, Z. Y., et al. (2021). Sesquiterpenoids of diverse types from the rhizomes of Acorus calamus. RSC Advances, 11(26), 15927-15934. Available at: [Link]

-

Gruchattka, E., & Glieder, A. (2013). Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts. Acta Naturae, 5(4), 20-31. Available at: [Link]

-

D'Auria, F. D., et al. (2015). Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS. Chromatography, 2(1), 1-13. Available at: [Link]

-

Anderson, B. J., et al. (2014). Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites. Nature Protocols, 9(8), 1980-2003. Available at: [Link]

-

Corrado, G., & Karali, M. (2009). Heterelogous Expression of Plant Genes. Recent Patents on DNA & Gene Sequences, 3(1), 35-47. Available at: [Link]

-

Hao, Z. Y., et al. (2021). Sesquiterpenoids of diverse types from the rhizomes of Acorus calamus. RSC Advances, 11(26), 15927-15934. Available at: [Link]

-

D'Auria, F. D., et al. (2015). Determination of sesquiterpenes in wines by HS-SPME coupled with GC-MS. Chromatography, 2(1), 1-13. Available at: [Link]

-

Dong, W., et al. (2017). Two new sesquiterpenes from Acorus calamus. Natural Product Research, 31(21), 2491-2496. Available at: [Link]

-

Hao, Z. Y., et al. (2012). Bioactive sesquiterpenoids from the rhizomes of Acorus calamus. Journal of Natural Products, 75(6), 1083-1089. Available at: [Link]

-

Anderson, B. J., et al. (2014). Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites. Nature Protocols, 9(8), 1980-2003. Available at: [Link]

-

Anderson, B. J., et al. (2014). Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites. Nature Protocols, 9(8), 1980-2003. Available at: [Link]

-

Wikipedia contributors. (2023). Heterologous expression. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12302240, Isocalamendiol. Retrieved January 12, 2026 from [Link].

-

FooDB. (n.d.). Showing Compound Isocalamendiol (FDB015339). Retrieved January 12, 2026 from [Link].

-

Nguyen, T. D., & Dang, T. T. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 706953. Available at: [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 535379, Dehydroxy-isocalamendiol. Retrieved January 12, 2026 from [Link].

-

Simonsen, H. T., et al. (2014). Stable heterologous expression of biologically active terpenoids in green plant cells. Frontiers in Bioengineering and Biotechnology, 2, 23. Available at: [Link]

-

NIST. (n.d.). Isocalamendiol. In NIST Chemistry WebBook. Retrieved January 12, 2026 from [Link].

-

Rajput, S. B., et al. (2017). Phytochemicals of Acorus calamus (Sweet flag). Journal of Medicinal Plants Studies, 5(5), 278-281. Available at: [Link]

-

Sobiak, S., et al. (2009). [Cytochrome P450 isoenzymes in metabolism of endo- and exogenic compounds]. Postepy Higieny i Medycyny Doswiadczalnej, 63, 543-555. Available at: [Link]

-

Schmidt, C. O., et al. (2004). Enantiospecific (+)- and (-)-germacrene D synthases, cloned from goldenrod, reveal a functionally active variant of the universal isoprenoid-biosynthesis aspartate-rich motif. Archives of Biochemistry and Biophysics, 432(2), 136-144. Available at: [Link]

-

Sharma, V., et al. (2019). Structures of various chemical constituents of Acorus calamus. ResearchGate. Available at: [Link]

-

Corrado, G., & Karali, M. (2009). Heterelogous Expression of Plant Genes. Recent Patents on DNA & Gene Sequences, 3(1), 35-47. Available at: [Link]

-

ResearchGate. (n.d.). Chemical Constituents from the Rhizome of Acorus calamus L. Retrieved January 12, 2026 from [Link]

-

Bouwmeester, H. J., et al. (2002). Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory. Plant Physiology, 129(1), 134-144. Available at: [Link]

-

Rajput, S. B., et al. (2017). Phytochemicals of Acorus calamus (Sweet flag). ResearchGate. Available at: [Link]

-

Ghosh, S., et al. (2024). High-level biosynthesis of enantiopure germacrene D in yeast. Applied Microbiology and Biotechnology, 108(1), 45. Available at: [Link]

-

Gillam, E. M. J. (2014). The Evolution Of Cytochrome P450 Enzymes As Biocatalysts In Drug Discovery And Development. ResearchGate. Available at: [Link]

-

Nguyen, T. D., et al. (2023). Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold. Nature Communications, 14(1), 606. Available at: [Link]

-

Saruwatari, Y., et al. (2015). Cytochrome P450 as Dimerization Catalyst in Diketopiperazine Alkaloid Biosynthesis. ResearchGate. Available at: [Link]

-

Hawrylak-Nowak, B., et al. (2025). Acorus calamus L. Essential Oil Induces Oxidative Stress and DNA Replication Disruptions in Root Meristem Cells of Two Fabaceae and Two Brassicaceae Species. International Journal of Molecular Sciences, 26(10), 4715. Available at: [Link]

-

de Kraker, J. W., et al. (1998). (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory. Plant Physiology, 117(4), 1381-1392. Available at: [Link]

Sources

- 1. plantsjournal.com [plantsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Sesquiterpenoids of diverse types from the rhizomes of Acorus calamus - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00350J [pubs.rsc.org]

- 4. Sesquiterpenoids of diverse types from the rhizomes of Acorus calamus - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Bioactive sesquiterpenoids from the rhizomes of Acorus calamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isocalamendiol | C15H26O2 | CID 12302240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Showing Compound Isocalamendiol (FDB015339) - FooDB [foodb.ca]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. The complete functional characterisation of the terpene synthase family in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Cytochrome P450 isoenzymes in metabolism of endo- and exogenic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. High-level biosynthesis of enantiopure germacrene D in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enantiospecific (+)- and (-)-germacrene D synthases, cloned from goldenrod, reveal a functionally active variant of the universal isoprenoid-biosynthesis aspartate-rich motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Heterologous expression - Wikipedia [en.wikipedia.org]

- 21. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Stable heterologous expression of biologically active terpenoids in green plant cells [frontiersin.org]

- 25. Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isocalamendiol: From Isolation to Potential Applications

This guide provides a comprehensive technical overview of Isocalamendiol, a sesquiterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development. We will delve into its fundamental properties, isolation from natural sources, and the current understanding of its biological significance.

Introduction to Isocalamendiol

Isocalamendiol is a bicyclic sesquiterpenoid diol, a class of C15 isoprenoid compounds known for their vast structural diversity and wide range of biological activities.[1] As a member of the cadinane subgroup of sesquiterpenoids, Isocalamendiol's chemical architecture has made it a subject of interest in phytochemical studies. Its primary known natural source is the rhizome of Acorus calamus L., commonly known as sweet flag, a plant with a long history in traditional medicine.[2] While research on many sesquiterpenoids from Acorus calamus has revealed promising biological effects, including neuroprotective and cell proliferation activities, Isocalamendiol itself remains a less-explored molecule, presenting a frontier for new discoveries in pharmacology.

Chemical and Physical Properties

A precise understanding of a molecule's chemical and physical properties is fundamental for any research and development endeavor. The key identifiers and properties of Isocalamendiol are summarized in the table below.

| Property | Value | Source |

| CAS Number | 25330-21-6 | NIST WebBook[2] |

| Molecular Formula | C₁₅H₂₆O₂ | PubChem[3] |

| Molecular Weight | 238.37 g/mol | PubChem[3][4] |

| Monoisotopic Mass | 238.1933 g/mol | PubChem |

| IUPAC Name | (1R,4S,4aR,8aS)-4-Isopropyl-1-methyl-6-methylenedecahydronaphthalene-1,4a-diol | NIST WebBook |

Natural Occurrence

Isocalamendiol has been identified as a constituent of the essential oil derived from the rhizomes of Acorus calamus L. (sweet flag).[2] This plant is a rich source of a variety of sesquiterpenoids, and the chemical composition of its essential oil can vary depending on the geographical origin and chemotype of the plant.

Experimental Protocols: Isolation and Purification of Isocalamendiol from Acorus calamus

The isolation of Isocalamendiol from its natural source is a multi-step process that relies on standard phytochemical techniques. The following protocol is a representative workflow for the extraction and purification of sesquiterpenoids from Acorus calamus rhizomes.

Extraction

-

Preparation of Plant Material : Dried rhizomes of Acorus calamus are ground into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered rhizomes are subjected to exhaustive extraction with a suitable organic solvent. Ethanol is commonly used for its ability to extract a broad range of secondary metabolites.[5] The extraction can be performed at room temperature with maceration or using a Soxhlet apparatus for a more efficient extraction.

-

Concentration : The resulting ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

-

Liquid-Liquid Partitioning : The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography : The chloroform or ethyl acetate fraction, which is likely to contain Isocalamendiol, is subjected to column chromatography over silica gel.[5]

-

Gradient Elution : The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or methanol.[5]

-

Thin-Layer Chromatography (TLC) : Fractions are collected and monitored by TLC to identify those containing compounds with similar retention factors (Rf values) to a reference standard of Isocalamendiol, if available.

-

Preparative HPLC : Fractions enriched with Isocalamendiol are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The final identification and confirmation of the structure of the isolated Isocalamendiol are performed using spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments to determine the connectivity of atoms.

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

Caption: A hypothetical anti-inflammatory mechanism of Isocalamendiol via NF-κB pathway inhibition.

This diagram illustrates a potential, yet unproven, mechanism where Isocalamendiol could inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκB. This would keep NF-κB sequestered in the cytoplasm, thereby downregulating the expression of pro-inflammatory genes. This remains a hypothesis pending experimental validation.

Conclusion and Future Directions

Isocalamendiol is a structurally defined sesquiterpenoid with a known natural source. While its fundamental chemical and physical properties are established, its biological potential remains largely untapped. The protocols for its isolation are well within the realm of standard phytochemical practices, making it an accessible compound for further study.

Future research should focus on:

-

Screening for Biological Activity : A systematic evaluation of Isocalamendiol's activity in various in vitro and in vivo models for anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.

-

Mechanism of Action Studies : Elucidating the specific molecular targets and signaling pathways modulated by Isocalamendiol.

-

Total Synthesis : The development of a synthetic route to Isocalamendiol would provide a readily available source of the compound for extensive biological testing and the generation of structural analogs for structure-activity relationship (SAR) studies.

The exploration of Isocalamendiol holds promise for the discovery of new therapeutic agents and a deeper understanding of the pharmacological diversity of sesquiterpenoids.

References

-

National Institute of Standards and Technology. Isocalamenediol. In: NIST Chemistry WebBook. [Link]

-

MAPS. Extracts and isolated compounds from the Acorus calamus L. (sweet flag) rhizome showed distinct antimetastatic activity against MDA-MB-231 breast cancer cells. [Link]

-

PubChem. Isocalamenediol | C15H26O2 | CID 91747826. [Link]

-

FooDB. Showing Compound Isocalamendiol (FDB015339). [Link]

-

PubChem. Isocalamendiol | C15H26O2 | CID 12302240. [Link]

-

PubMed. New Acorane-Type Sesquiterpene from Acorus calamus L. [Link]

-

PubMed Central. Marine Alkaloids with Anti-Inflammatory Activity: Current Knowledge and Future Perspectives. [Link]

-

PubMed. Structure--antimicrobial activity of some natural isocoumarins and their analogues. [Link]

-

PubMed Central. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural Modifications and Biological Activities of Natural α- and β-Cembrenediol: A Comprehensive Review | MDPI [mdpi.com]

- 3. Isolation and Identification of Isocoumarin Derivatives With Specific Inhibitory Activity Against Wnt Pathway and Metabolome Characterization of Lasiodiplodia venezuelensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phytobioactive compounds as therapeutic agents for human diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isocalamendiol: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocalamendiol, a bicyclic sesquiterpenoid diol, is a naturally occurring compound found in various plant species, most notably Acorus calamus (Sweet Flag) and Baccharis marginalis.[1] As a member of the vast family of sesquiterpenoids, which are known for their diverse biological activities, Isocalamendiol has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Isocalamendiol, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Understanding the fundamental physical and chemical characteristics of Isocalamendiol is paramount for its extraction, purification, formulation, and development as a potential therapeutic agent.

Molecular Structure and Properties

Isocalamendiol possesses the molecular formula C₁₅H₂₆O₂ and a molecular weight of approximately 238.37 g/mol .[2] Its structure features a cadinane-type sesquiterpenoid skeleton, characterized by two fused six-membered rings. The IUPAC name for Isocalamendiol is (1R,4S,4aR,8aS)-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol.[2] The stereochemistry of the molecule has been confirmed through X-ray crystallography, revealing a chair conformation for the six-membered rings with hydroxyl groups in axial and equatorial positions.

Table 1: Key Physicochemical Properties of Isocalamendiol

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O₂ | [2] |

| Molecular Weight | 238.37 g/mol | [2] |

| Melting Point | 72.5-73.5 °C | [3] |

| XLogP3 | 2.4 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 40.5 Ų | [2] |

Solubility

Experimentally determined solubility data for Isocalamendiol in common organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure, which includes both a hydrophobic sesquiterpenoid backbone and two polar hydroxyl groups, Isocalamendiol is expected to be soluble in moderately polar to polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is predicted to be low.

Chemical Properties and Reactivity

The chemical behavior of Isocalamendiol is dictated by its functional groups: two hydroxyl groups (one tertiary and one secondary) and a carbon-carbon double bond within the ring system.

Stability

The stability of sesquiterpenoids can be influenced by factors such as pH, temperature, and light. Under acidic conditions, terpenes can undergo rearrangements and cyclization reactions. The presence of hydroxyl groups in Isocalamendiol may also make it susceptible to oxidation. Specific stability studies on Isocalamendiol are not widely available, but it is advisable to store the compound in a cool, dark place and under neutral pH conditions to minimize degradation.

Reactivity

-

Oxidation: The secondary hydroxyl group in Isocalamendiol can be oxidized to a ketone under appropriate reaction conditions. The double bond is also susceptible to oxidation, potentially leading to the formation of epoxides or diols. Photooxidation, in the presence of a photosensitizer, can lead to the formation of hydroperoxides and other oxygenated derivatives, as has been observed with related cadinane sesquiterpenoids.

-

Esterification: The hydroxyl groups can undergo esterification reactions with carboxylic acids or their derivatives to form corresponding esters.

Biological Activity and Potential Therapeutic Applications

Sesquiterpenoids as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. While specific biological studies on Isocalamendiol are limited, its structural similarity to other bioactive sesquiterpenoids suggests potential therapeutic value.

Anti-inflammatory Activity

Many sesquiterpenoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the production of pro-inflammatory cytokines and mediators. It is plausible that Isocalamendiol may also exhibit anti-inflammatory activity through interaction with these pathways.

Figure 1: Postulated mechanism of anti-inflammatory action of Isocalamendiol via inhibition of NF-κB and MAPK signaling pathways.

Experimental Protocols

The following section outlines a general methodology for the isolation and characterization of Isocalamendiol from a plant source.

Isolation of Isocalamendiol from Acorus calamus

-

Extraction: Dried and powdered rhizomes of Acorus calamus are subjected to Soxhlet extraction with a suitable solvent such as methanol or ethanol.

-

Fractionation: The crude extract is concentrated under reduced pressure and then partitioned between a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., methanol) to remove non-polar constituents.

-

Chromatographic Purification: The polar fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane-ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing Isocalamendiol are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Figure 2: General workflow for the isolation of Isocalamendiol.

Characterization of Isocalamendiol

-

Melting Point: The melting point of the purified compound is determined using a standard melting point apparatus.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, such as the hydroxyl (-OH) and alkene (C=C) groups.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.

-

Conclusion

Isocalamendiol is a sesquiterpenoid with a well-defined structure and interesting physicochemical properties. While its biological activities are not yet extensively studied, its structural relationship to other bioactive natural products suggests that it may possess therapeutic potential, particularly as an anti-inflammatory agent. This technical guide provides a foundation for further research into the properties and applications of Isocalamendiol, encouraging more in-depth investigations into its pharmacology and mechanism of action.

References

-

FooDB. (n.d.). Showing Compound Isocalamendiol (FDB015339). Retrieved from [Link]

- Ruiz-León, D., Rivera, P., Manríquez, V., & Faini, F. (2005). Crystal structure of isocalamendiol, C15H26O2 from Baccharis marginalis. Zeitschrift für Kristallographie - New Crystal Structures, 220(1-4), 231-232.

- Joulain, D., & König, W. A. (1998). The atlas of spectral data of sesquiterpene hydrocarbons. EB-Verlag.

-

PubChem. (n.d.). Isocalamenediol. Retrieved from [Link]

- Govindarajan, R., Vijayakumar, M., & Pushpangadan, P. (2005). Antioxidant approach to disease management and the role of 'Rasayana' herbs of Ayurveda. Journal of Ethnopharmacology, 99(2), 165-178.

- Raut, A. A., & Gaikwad, N. S. (2006). Isolation of Active Constituent of Acorus calamus Rhizomes Extract and Evaluation of its Anti-cancer Activity. Research Journal of Pharmacy and Technology, 4(2), 134-137.

-

Reich, H. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

PubChem. (n.d.). Isocalamendiol. Retrieved from [Link]

- Souto, A. L., Tavares, J. F., da Silva, M. S., de Diniz, M. F. F. M., de Athayde-Filho, P. F., & Barbosa Filho, J. M. (2011). Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010. Molecules, 16(10), 8515-8534.

- Cui, H., Zhang, X., Yang, R., Li, M., & Lin, L. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 23(11), 2943.

- Ozbabacan, S. E., & Gursoy, A. (2021). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Current medicinal chemistry, 28(32), 6541–6557.

- Abu-Nassar, Y. I., & Al-Sammarrie, A. H. (2019). Anti-Inflammatory Activity of Natural Products. International Journal of Pharmaceutical and Clinical Research, 11(1), 23-31.

- Faini, F., Castillo, M., Gnecco, S., & Torrejón, J. (1999). 13- epi-neoclerodanes from baccharis marginalis. Boletín de la Sociedad Chilena de Química, 44(2), 227-231.

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Kumar, A., & Singh, V. (2021). Phytochemical screening and characterization of Acorus calamus for its antimicrobial and antioxidant activity. International Journal of Botany Studies, 6(6), 633-638.

- Raut, A. A., & Gaikwad, N. S. (2016). Isolation of active constituent of Acorus calamus rhizomes extract and evaluation of its anti-cancer activity. Research Journal of Pharmacy and Technology, 9(8), 1145-1148.

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Zhang, W., Li, Y., Wang, Y., & Li, H. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific reports, 10(1), 888.

- Shavit, E., & Michaelson, D. M. (2014). Neuroprotective Effects of Bioactive Compounds and MAPK Pathway Modulation in “Ischemia”—Stressed PC12 Pheochromocytoma Cells. International journal of molecular sciences, 15(8), 14666–14686.

-

PubChem. (2017). Spectral Information. Retrieved from [Link]

- Souto, A. L., Tavares, J. F., da Silva, M. S., de Diniz, M. F. F. M., de Athayde-Filho, P. F., & Barbosa Filho, J. M. (2011). Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010. Molecules, 16(10), 8515–8534.

-

NIST. (n.d.). Isocalamendiol. Retrieved from [Link]

- Valarezo, E., Gaona, F., Cartuche, L., González-Andrade, M., & Bailon-Moscoso, N. (2022). Bio-Guided Isolation of New Compounds from Baccharis spp. as Antifungal against Botrytis cinerea. Metabolites, 12(12), 1292.

-

NIST. (n.d.). Gas Chromatography data for Isocalamendiol. Retrieved from [Link]

-

PubChem. (n.d.). Dehydroxy-isocalamendiol. Retrieved from [Link]

- Zhang, Y., Huang, L., Xu, Y., Hu, Y., & Gao, J. (2025). Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer's disease. Frontiers in pharmacology, 16, 1538053.

- Wang, L., Zhang, Y., Wang, Y., & Li, Y. (2017). Involvement of the NF-κB signaling pathway in the renoprotective effects of isorhamnetin in a type 2 diabetic rat model. Molecular medicine reports, 16(5), 7599–7605.

- Michalak, M., & Pierzak, M. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International journal of molecular sciences, 24(7), 6197.

- Barbosa-Filho, J. M., Piuvezam, M. R., Moura, M. D., Silva, M. S., Lima, K. V., da-Cunha, E. V., ... & Assis, T. S. (2006). Anti-inflammatory activity of alkaloids: A twenty-century review. Revista Brasileira de Farmacognosia, 16, 109-139.

- Juhász, A., Horváth, O., Csupor-Löffler, B., Hohmann, J., & Csupor, D. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Acta pharmaceutica Hungarica, 92(1), 16-25.

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

- Cirne-Santos, C. C., & de Souza, M. L. (2020). Marine Alkaloids with Anti-Inflammatory Activity: Current Knowledge and Future Perspectives. Marine drugs, 18(3), 147.

- Pereira, M. M., de Souza, A. B., & de Almeida, M. V. (2012). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(5), 5694-5714.

- El-Toumy, S. A., Salib, J. Y., El-Kashak, W. A., Boshra, S. A., El-Sayed, M. M., & El-Aasr, M. (2023). Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. Antioxidants, 12(10), 1832.

-

Zhang, X., & Li, M. (2018). Proposed fragmentation pathway for isorhamnetin in negative ion mode.... ResearchGate. Retrieved from [Link]

- Valarezo, E., Gaona, F., Cartuche, L., González-Andrade, M., & Bailon-Moscoso, N. (2022). Bio-Guided Isolation of New Compounds from Baccharis spp. as Antifungal against Botrytis cinerea. Metabolites, 12(12), 1292.

- Wu, G. Y., Deisseroth, K., & Tsien, R. W. (2001). Spaced stimuli stabilize MAPK pathway activation and its effects on dendritic morphology. Neuron, 32(4), 623-638.

-

Reddit. (2024). Is there a website for common 1H or 13C NMR spectra for known compounds?. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

- Baldwin, A. S., Jr (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer.

- Mitchell, S., Vargas, J., & Hoffmann, A. (2016). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International journal of molecular sciences, 17(10), 1543.

Sources

An In-Depth Technical Guide to the Stereochemistry of Isocalamendiol and Its Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Isocalamendiol is a naturally occurring sesquiterpenoid, a class of organic compounds derived from three isoprene units.[1] This bicyclic diol has been isolated from various plant sources, including Baccharis marginalis and the rhizomes of Acorus calamus. As with many natural products, the biological activity and therapeutic potential of isocalamendiol are intrinsically linked to its complex three-dimensional structure. The presence of multiple chiral centers gives rise to a landscape of stereoisomers, each with potentially unique pharmacological and toxicological profiles. This guide provides a detailed technical exploration of the stereochemistry of isocalamendiol, outlining the definitive assignment of its natural configuration, the methodologies required for the separation and characterization of its isomers, and the critical implications of stereoisomerism for drug discovery and development.

Part 1: The Stereochemical Landscape of Isocalamendiol

The foundation of understanding isocalamendiol's function lies in its precise spatial arrangement. Its chemical formula is C₁₅H₂₆O₂ and it is built upon a decahydronaphthalene core.[2]

Molecular Structure and Chiral Centers

The structure of isocalamendiol contains four stereogenic centers (chiral carbons), which are the source of its stereochemical complexity. According to the 2ⁿ rule, where 'n' is the number of chiral centers, a molecule can have a maximum of 2⁴, or 16, possible stereoisomers. These isomers are grouped into pairs of enantiomers and sets of diastereomers.

The Absolute Configuration of Natural Isocalamendiol

Through rigorous analytical work, the absolute configuration of the naturally occurring isomer of isocalamendiol has been established as (1R,4S,4aR,8aS)-4-Isopropyl-1-methyl-6-methylenedecahydronaphthalene-1,4a-diol .[3] This specific arrangement is not merely a theoretical assignment; it has been definitively confirmed by single-crystal X-ray crystallography, which provides an unambiguous map of the atoms in three-dimensional space.

The crystal structure reveals that the two condensed six-membered rings adopt chair conformations. This rigid structure locks the substituents into specific orientations, with the hydroxy groups occupying axial and equatorial positions, a key feature that dictates how the molecule presents itself to biological targets.

Isomers of Isocalamendiol: Enantiomers and Diastereomers

Understanding the relationships between the potential isomers is crucial.

-

Enantiomers: These are stereoisomers that are non-superimposable mirror images of each other.[4] The enantiomer of natural isocalamendiol would have the opposite configuration at every chiral center: (1S,4R,4aS,8aR) . Enantiomers share identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light and, most importantly, their interactions with other chiral molecules, such as biological receptors.[5]

-

Diastereomers: These are stereoisomers that are not mirror images of each other.[6] This occurs when some, but not all, of the chiral centers are inverted. For example, a molecule with the configuration (1S,4S,4aR,8aS) would be a diastereomer of natural isocalamendiol. Unlike enantiomers, diastereomers have different physical and chemical properties, which allows them to be separated by standard laboratory techniques like chromatography.

Caption: Relationships between natural isocalamendiol and its stereoisomers.

Part 2: Methodologies for Stereochemical Elucidation and Separation

The analysis and isolation of specific stereoisomers are paramount in drug development to ensure that the desired therapeutic effect is achieved without unintended consequences from other isomers.[7][8][9]

Protocol 1: Chiral Separation via High-Performance Liquid Chromatography (HPLC)

Causality: Chiral HPLC is the gold-standard technique for separating enantiomers. The underlying principle is the differential interaction between the solutes and a Chiral Stationary Phase (CSP). A CSP creates a chiral environment within the column, causing one enantiomer to interact more strongly (longer retention time) than the other, thus enabling their separation.[10] Cyclodextrin-based CSPs are particularly effective for separating cyclic molecules like sesquiterpenoids.

Step-by-Step Methodology:

-

Column Selection: Choose a suitable Chiral Stationary Phase column, such as a derivatized cyclodextrin column (e.g., Astec CYCLOBOND™).

-

Mobile Phase Preparation: Prepare a mobile phase of HPLC-grade solvents. A common starting point for normal-phase separation is a mixture of hexane and isopropanol. The ratio is critical and must be optimized for resolution.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Dissolve a racemic or mixed-isomer sample of isocalamendiol in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Injection and Elution: Inject a small volume (e.g., 10 µL) of the sample onto the column. Elute isocratically.

-

Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., ~210 nm, as isocalamendiol lacks a strong chromophore).

-

Data Analysis: Integrate the peaks corresponding to the separated isomers. The resolution factor (Rs) should be >1.5 for baseline separation.

-

Validation: Perform repeat injections to ensure reproducibility of retention times and peak areas.

Protocol 2: Assignment of Relative Stereochemistry using 2D NMR

Causality: While X-ray crystallography provides the absolute structure, it requires a suitable crystal. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is a powerful solution-state method to determine the relative stereochemistry. The Nuclear Overhauser Effect (nOe) is a through-space interaction between protons that are close in proximity (<5 Å), regardless of their bonding connectivity. The intensity of an nOe signal is inversely proportional to the sixth power of the distance between the nuclei (1/r⁶), making it extremely sensitive to geometry.[11]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a highly purified sample (~5-10 mg) of a single isocalamendiol isomer in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a high-quality NMR tube.

-

1D NMR Acquisition: Acquire standard ¹H and ¹³C NMR spectra to assign all proton and carbon signals.

-

2D NMR Setup (NOESY): Set up a 2D NOESY experiment on a high-field NMR spectrometer (≥500 MHz). Key parameters to optimize include the mixing time (tm), which allows for the transfer of magnetization between spatially close protons.

-

Data Acquisition: Acquire the NOESY data. This can take several hours depending on the sample concentration.

-

Data Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova).

-

Spectral Analysis: Analyze the NOESY spectrum for cross-peaks. A cross-peak between two protons (e.g., H-A and H-B) indicates they are close in space.

-

Stereochemical Deduction: By building a network of these spatial correlations and comparing them to 3D models of possible diastereomers, the relative configuration can be deduced. For example, a strong nOe between a methyl group proton and an axial proton on the ring would confirm their syn relationship.

The Definitive Role of Total Synthesis

In cases where spectroscopic data remains ambiguous or a crystal structure cannot be obtained, total synthesis provides the ultimate confirmation of stereochemistry.[12][13] This involves synthesizing a specific, stereochemically defined isomer and comparing its analytical data (NMR, HPLC retention time, optical rotation) with that of the natural product. A perfect match provides irrefutable proof of the assigned structure.[14][15]

Caption: Experimental workflow for stereochemical assignment.

Part 3: The Impact of Stereochemistry on Biological Activity

The Principle of Chiral Recognition